5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine (CAS 1946812-88-9) is a heterocyclic small molecule (MF: C₇H₈FN₅S; MW: 213.24 g·mol⁻¹) that couples a 1,3,4-thiadiazol-2-amine core with a 1-(2-fluoroethyl)-1H-pyrazol-4-yl substituent. The compound belongs to the pharmacologically privileged pyrazole–thiadiazole hybrid class, which has been extensively explored for anticancer and anti-infective applications.

Molecular Formula C7H8FN5S
Molecular Weight 213.23
CAS No. 1946812-88-9
Cat. No. B2758889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
CAS1946812-88-9
Molecular FormulaC7H8FN5S
Molecular Weight213.23
Structural Identifiers
SMILESC1=C(C=NN1CCF)C2=NN=C(S2)N
InChIInChI=1S/C7H8FN5S/c8-1-2-13-4-5(3-10-13)6-11-12-7(9)14-6/h3-4H,1-2H2,(H2,9,12)
InChIKeyHHDQRBSWVLWBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine (CAS 1946812-88-9): Structural Identity and Procurement-Grade Characterization


5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine (CAS 1946812-88-9) is a heterocyclic small molecule (MF: C₇H₈FN₅S; MW: 213.24 g·mol⁻¹) that couples a 1,3,4-thiadiazol-2-amine core with a 1-(2-fluoroethyl)-1H-pyrazol-4-yl substituent [1]. The compound belongs to the pharmacologically privileged pyrazole–thiadiazole hybrid class, which has been extensively explored for anticancer [2] and anti-infective applications [3]. Its structural signature—the fluoroethyl N-alkyl chain on the pyrazole ring—distinguishes it from non-fluorinated, regioisomeric, and heteroaryl-substituted analogs that populate commercial screening collections. The compound is supplied at ≥95% purity by multiple vendors and is intended exclusively for research use.

Why 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Other Pyrazole–Thiadiazole Building Blocks


Within the pyrazole–thiadiazol-2-amine chemical space, minor structural perturbations—regioisomerism of the pyrazole attachment point, N-alkyl chain composition, and presence or absence of fluorine—produce divergent physicochemical and pharmacological profiles [1]. The pyrazol-4-yl linkage in the target compound enforces a distinct vector angle and electronic distribution compared to pyrazol-3-yl or pyrazol-5-yl isomers, altering target engagement geometry in kinase and enzyme inhibition contexts [2]. The terminal fluorine atom on the N-fluoroethyl substituent modulates lipophilicity, metabolic stability, and hydrogen-bond acceptor capacity relative to non-fluorinated ethyl or propyl analogs [3]. Substituting the free 2-amine on the thiadiazole ring abolishes a critical hydrogen-bond donor necessary for interaction with adenosine-binding pockets and ATP-competitive sites [4]. These structural determinants collectively mean that generic replacement with a regioisomer or non-fluorinated congener introduces uncontrolled variables into any structure–activity relationship (SAR) study, potentially invalidating hit-to-lead campaigns and biological assay reproducibility.

Quantitative Differential Evidence for 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Regioisomeric Attachment Point Dictates Kinase Inhibitory Conformation: Pyrazol-4-yl vs. Pyrazol-3-yl vs. Pyrazol-5-yl Isomers

In the pyrazole–thiadiazole EGFR inhibitor series reported by Kurban et al. (2023), regioisomeric variations of the pyrazole-thiadiazole linkage produced a >200-fold difference in EGFR IC₅₀. The most potent compound (6g), bearing a substituted pyrazole connected via a thioether linker, achieved an EGFR IC₅₀ of 0.024 ± 0.002 µM, whereas structurally related regioisomers with altered connectivity exhibited IC₅₀ values above 5 µM [1]. Although the specific target compound (1946812-88-9) was not included in that study, the pyrazol-4-yl attachment geometry it possesses is distinct from the pyrazol-3-yl and pyrazol-5-yl isomers commercially available (CAS 1946812-74-3 and 1946813-63-3, respectively). Computational docking in a parallel VEGFR-2 series confirmed that the pyrazole-to-thiadiazole dihedral angle imposed by the 4-yl linkage enables optimal occupancy of the hinge region ATP-binding pocket, while the 3-yl and 5-yl isomers introduce steric clashes with the gatekeeper residue [2].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Fluorine Substitution on N-Alkyl Chain Modulates Lipophilicity and Metabolic Stability: Fluoroethyl vs. Ethyl vs. Propyl Analogs

The 2-fluoroethyl substituent on the pyrazole N1 position of the target compound introduces a strong electron-withdrawing inductive effect and a modest increase in lipophilicity (calculated XLogP3 ~ 0.8–1.2 for the fluoroethyl analog) compared to the non-fluorinated ethyl congener (5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, calculated XLogP3 ~ 0.3–0.7) [1]. In medicinal chemistry practice, replacing an ethyl group with a 2-fluoroethyl group on heterocyclic amines typically reduces oxidative N-dealkylation rates by cytochrome P450 enzymes by 2- to 5-fold due to the electron-withdrawing effect of fluorine destabilizing the putative carbinolamine intermediate [2]. Although direct microsomal stability data for CAS 1946812-88-9 are not published, the fluorine-mediated metabolic shielding is a well-established class-level phenomenon for fluoroethyl-substituted nitrogen heterocycles [3].

Physicochemical Profiling Drug Metabolism Bioisosteric Replacement

Free 2-Amine on Thiadiazole Enables Derivatization and Hydrogen-Bond-Dependent Target Engagement: Comparison with N-Substituted Analogs

The primary amine at the 2-position of the 1,3,4-thiadiazole ring in CAS 1946812-88-9 is both a hydrogen-bond donor (HBD) and a nucleophilic handle for further functionalization. In the 5-(1-aryl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine anti-Trypanosoma cruzi series, the free 2-amine was essential for activity; N-acetylation or N-methylation abolished potency (>90% loss at 50 µM) against trypomastigote forms [1]. Structures that retain the free amine can be directly elaborated into ureas, amides, or sulfonamides via simple coupling chemistry, enabling rapid library generation from a single building block. In contrast, commercially available analogs such as 5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine contain a nitro group that requires reduction prior to functionalization, adding a synthetic step .

Synthetic Tractability Medicinal Chemistry Hydrogen Bonding

Absence of Undesirable Structural Alerts: Comparative Safety Profile Assessment Against Nitro-Substituted and Bromo-Substituted Analogs

The target compound (1946812-88-9) contains no structural alerts commonly flagged in early drug discovery: it lacks nitro groups (genotoxicity risk), aryl bromides (phototoxicity and metabolic activation potential), and anilines (mutagenicity concern for certain substitution patterns) [1]. In contrast, two closely related commercially available analogs—5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine and 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine—contain nitro and bromo substituents, respectively, which raise flags in computational toxicology filters (e.g., Brenk, PAINS, ALARM NMR) [2]. The absence of these alerts in the target compound reduces the probability of assay interference and attrition in hit-to-lead progression .

Early-Stage Drug Discovery Toxicophore Avoidance Lead Optimization

High-Confidence Application Scenarios for 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine


Kinase Inhibitor Fragment Library Expansion with Regioisomeric Control

The pyrazol-4-yl connectivity of CAS 1946812-88-9 matches the geometry required for ATP-binding site hinge-region interactions validated in pyrazole–thiadiazole EGFR and VEGFR-2 inhibitor programs [1]. Procurement of this specific regioisomer—rather than the 3-yl or 5-yl variants—ensures that fragment-growing and scaffold-hopping campaigns explore the correct vector for hinge-binding hydrogen bond formation. Use as a core scaffold in focused kinase libraries, with subsequent elaboration at the free 2-amine position, can rapidly generate analogs for biochemical IC₅₀ determination against a panel of recombinant kinases [2].

Anti-Infective Screening with Optimized Metabolic Stability

Based on established SAR for 5-(1-aryl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amines against Trypanosoma cruzi [3] and the predicted metabolic stability advantage conferred by the N-fluoroethyl group, this compound is suited for antiparasitic screening cascades. The free 2-amine is essential for antitrypanosomal activity in this chemotype, while the fluoroethyl substituent may extend half-life in medium- or serum-containing assays relative to non-fluorinated ethyl analogs [4]. Use as a starting point for phenotypic screening against kinetoplastid parasites or for target-based screening against parasitic enzyme targets.

Medicinal Chemistry Derivatization Hub for Parallel Library Synthesis

The primary amine on the thiadiazole ring provides a single, well-defined nucleophilic site for diversification. This enables one-step parallel synthesis of amide, urea, sulfonamide, or reductive amination libraries from a single batch of the parent compound [5]. Unlike nitro- or bromo-substituted analogs that require deprotection or metal-catalyzed coupling steps, CAS 1946812-88-9 can be directly arrayed into 96-well plates for rapid SAR exploration. This synthetic tractability supports both academic medicinal chemistry laboratories and commercial library production workflows.

Fluorine-Probe Studies for ¹⁹F NMR-Based Binding Assays

The single fluorine atom in the N-fluoroethyl substituent provides a sensitive ¹⁹F NMR spectroscopic handle. ¹⁹F NMR is increasingly employed for fragment-based drug discovery and protein–ligand binding studies because of the nucleus's high gyromagnetic ratio, 100% natural abundance, and sensitivity to local chemical environment changes upon target binding [6]. The target compound's single fluorine resonance, positioned away from the core pharmacophore, makes it suitable for ¹⁹F NMR competition experiments and fragment screening without requiring additional isotope labeling or fluorophore conjugation.

Quote Request

Request a Quote for 5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.